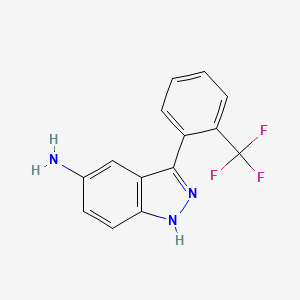
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine
Overview
Description
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a chemical compound notable for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The indazole ring, coupled with a trifluoromethyl group, imparts distinctive chemical properties that make this compound a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 2-(trifluoromethyl)phenyl-containing precursors. Common synthetic routes may include:
Hydrazine Derivative Formation: Reaction of aniline with trifluoromethyl ketones under acidic or basic conditions to form hydrazones.
Cyclization: Treating the hydrazone intermediate with cyclizing agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the indazole core structure.
Industrial Production Methods: In an industrial setting, the production may involve scalable methods such as:
Continuous flow synthesis to improve yield and reduce reaction times.
Optimization of reaction conditions to ensure high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen or other reducing agents to alter the compound's functional groups.
Substitution: Can undergo nucleophilic and electrophilic substitution reactions, particularly at the amine group or on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C).
Substitution Reactions: Halogenating agents, sulfonyl chlorides, or other electrophiles for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products Formed:
Oxidized derivatives like nitro or nitroso compounds.
Reduced products such as amines or alcohols.
Substituted indazole derivatives depending on the reacting substituents.
Scientific Research Applications
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is utilized in various scientific disciplines due to its versatile chemical properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in enzymatic studies and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, including as an anti-inflammatory or anticancer agent.
Industry: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving:
Molecular Targets: Enzymes, receptors, or DNA/RNA sequences where it may bind or react, altering biological activity.
Pathways Involved: Cellular signaling pathways or metabolic routes that are modified due to the compound's binding or reactivity.
Comparison with Similar Compounds
2-(trifluoromethyl)phenyl indazole: Lacks the 5-amine group, differing in its reactivity and potential biological effects.
Trifluoromethyl indazoles: General class of compounds with similar core structures but different substitution patterns, affecting their properties and applications.
This provides an overview of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, from its synthesis to its application and comparison with other compounds. Anything else I can dig into for you?
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(18)5-6-12(10)19-20-13/h1-7H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMXCNDLIKCMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653486 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175843-03-4 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


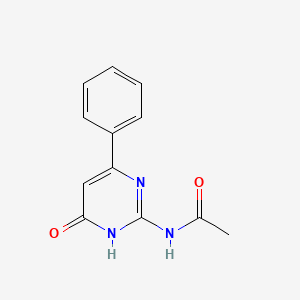
![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)
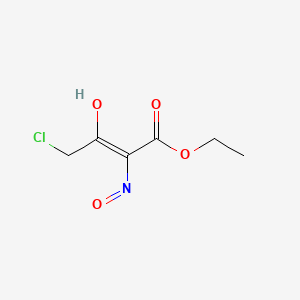
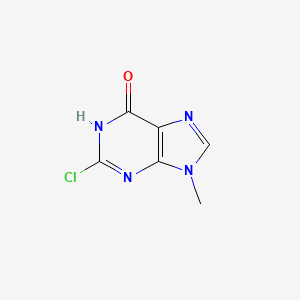
![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)


![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one](/img/structure/B1497785.png)
![2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497786.png)
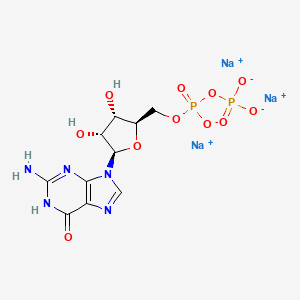
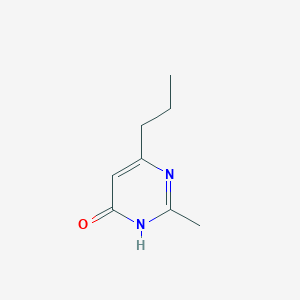
![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B1497789.png)
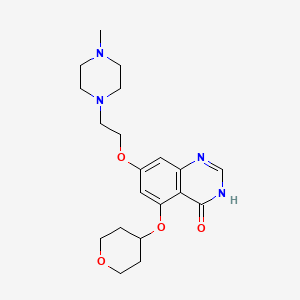
![ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B1497798.png)
